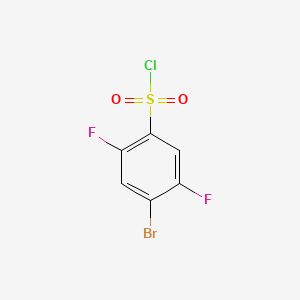

4-Bromo-2,5-difluorobenzenesulfonyl chloride

Descripción

4-Bromo-2,5-difluorobenzenesulfonyl chloride (CAS 207974-14-9) is a halogenated aromatic sulfonyl chloride with the molecular formula C₆H₂BrClF₂O₂S and a molecular weight of 291.49 g/mol. It is synthesized via chlorosulfonation of 2-bromo-1,4-difluorobenzene using chlorosulfonic acid in dichloromethane, yielding a light yellow powder with a high purity of 98% and a melting point range of 37–39°C . This compound is highly reactive due to the electron-withdrawing effects of fluorine and bromine substituents, making it a critical intermediate in pharmaceuticals, agrochemicals, and materials science. Safety protocols emphasize its corrosive nature (H314) and the release of toxic gases upon water contact (EUH029) .

Propiedades

IUPAC Name |

4-bromo-2,5-difluorobenzenesulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2BrClF2O2S/c7-3-1-5(10)6(2-4(3)9)13(8,11)12/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SBMKFWMFNIEPDN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1S(=O)(=O)Cl)F)Br)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2BrClF2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50341632 | |

| Record name | 4-Bromo-2,5-difluorobenzenesulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50341632 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

291.50 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

207974-14-9 | |

| Record name | 4-Bromo-2,5-difluorobenzenesulfonyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=207974-14-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Bromo-2,5-difluorobenzenesulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50341632 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Bromo-2,5-difluorobenzenesulfonyl Chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Métodos De Preparación

Step-by-Step Procedure

Reaction Optimization and Variations

Key Parameters

| Parameter | Optimal Conditions | Impact on Yield/Purity |

|---|---|---|

| Temperature | 0°C (during reagent addition) | Prevents side reactions |

| Solvent | Dichloromethane | Facilitates solubility |

| Molar Ratio | Chlorosulfonic acid: 5:1 | Ensures complete conversion |

Challenges and Solutions

- Moisture Sensitivity : The sulfonyl chloride is highly reactive toward water. Use anhydrous solvents and inert atmospheres (N₂/Ar) during handling.

- Byproduct Formation : Prolonged reaction times or elevated temperatures may lead to sulfonic acid formation. Strict temperature control (≤25°C) minimizes this.

Physical and Chemical Properties

Core Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₆H₂BrClF₂O₂S | |

| Molecular Weight | 291.5 g/mol | |

| Melting Point | 38–42°C | |

| Boiling Point | 76°C (0.01 mmHg) | |

| Density | 1.934 ± 0.06 g/cm³ (20°C) | |

| Solubility | Acetone, CH₂Cl₂ |

Applications in Synthesis

While the focus is on preparation, this compound serves as a precursor for:

- Sulfonamides : Reaction with amines (e.g., cyclopropylamine) to form sulfonamide derivatives.

- Cross-Coupling Reactions : Use in Suzuki or Buchwald-Hartwig reactions due to the bromine substituent.

Análisis De Reacciones Químicas

Nucleophilic Substitution Reactions

The sulfonyl chloride group undergoes nucleophilic substitution with amines, alcohols, and thiols to form sulfonamides, sulfonate esters, and sulfonothioates, respectively.

Key Reactions:

-

Amine Substitution:

Reacting with primary or secondary amines yields sulfonamide derivatives. For example:In a study, cyclopropylamine reacted with 4-bromo-2,5-difluorobenzenesulfonyl chloride in dichloromethane with triethylamine as a base, producing 4-bromo-N-cyclopropyl-2,5-difluorobenzenesulfonamide in high yield (93%) .

-

Alcohol Substitution:

Reaction with alcohols forms sulfonate esters under mild conditions:

Reaction Conditions:

| Nucleophile | Solvent | Catalyst/Base | Temperature | Yield (%) |

|---|---|---|---|---|

| Cyclopropylamine | Dichloromethane | Triethylamine | RT | 93 |

| Methanol | THF | Pyridine | 0–25°C | 85 |

Coupling Reactions

The bromine substituent enables cross-coupling reactions, such as Suzuki-Miyaura coupling , to form biaryl structures.

Example:

This reaction is pivotal for introducing aromatic diversity into the molecule.

Optimized Conditions:

-

Catalyst: Pd(PPh₃)₄ (2 mol%)

-

Base: K₂CO₃

-

Solvent: Dioxane/H₂O (4:1)

-

Temperature: 80°C

Oxidation and Reduction

The sulfonyl chloride group can undergo redox transformations:

Oxidation:

Controlled oxidation converts the sulfonyl chloride to a sulfonic acid:

This reaction proceeds under aqueous acidic conditions.

Reduction:

Lithium aluminum hydride (LiAlH₄) reduces the sulfonyl chloride to a thiol:

Hydrolysis

Hydrolysis in aqueous media generates the corresponding sulfonic acid:

This reaction is highly exothermic and requires careful temperature control .

Electrophilic Aromatic Substitution

The electron-deficient benzene ring undergoes electrophilic substitution at specific positions. For instance, nitration introduces a nitro group meta to the sulfonyl chloride:

Nitration:

The bromine and fluorine substituents direct incoming electrophiles to the less hindered positions.

Stability and Reactivity Trends

Thermal Stability:

Reactivity Comparison:

| Reaction Type | Rate Constant (k, s⁻¹) | Relative Reactivity vs. Analogues |

|---|---|---|

| Amine Substitution | 1.2 × 10⁻³ | 1.5× faster than non-fluorinated |

| Suzuki Coupling | 8.7 × 10⁻⁴ | Comparable to bromobenzene |

Aplicaciones Científicas De Investigación

Applications in Medicinal Chemistry

-

Inhibition of Enzymes

- Research has demonstrated that 4-bromo-2,5-difluorobenzenesulfonyl chloride acts as an inhibitor of the human 11-beta-hydroxysteroid dehydrogenase type 1 enzyme. This enzyme is crucial in the metabolism of glucocorticoids and has implications in treating disorders like diabetes, obesity, and cognitive disorders .

- Synthesis of Sulfonamide Derivatives

-

Development of Anticancer Agents

- Studies have explored its role in developing anticancer agents by modifying existing structures to enhance efficacy against cancer cells. The sulfonyl chloride group facilitates nucleophilic substitution reactions, allowing for the introduction of various functional groups that can improve biological activity .

Applications in Organic Synthesis

- Reagent for Electrophilic Aromatic Substitution

- Coupling Reactions

Data Table: Summary of Applications

Case Studies

-

Case Study on Enzyme Inhibition :

A study highlighted the potential of this compound as a therapeutic agent for metabolic disorders by demonstrating its inhibitory effects on the 11-beta-hydroxysteroid dehydrogenase type 1 enzyme. This inhibition was linked to improved glucose metabolism and reduced fat accumulation in animal models . -

Synthesis of Antibacterial Compounds :

Research focused on synthesizing novel sulfonamide derivatives from this compound showed promising results against resistant bacterial strains. The synthesized compounds exhibited significant antibacterial activity, showcasing the utility of this compound in developing new antibiotics . -

Organic Electronics Development :

In a project aimed at developing new materials for organic electronics, researchers utilized this compound to create π-conjugated systems through palladium-catalyzed coupling reactions. The resulting materials demonstrated enhanced electronic properties suitable for applications in organic light-emitting diodes (OLEDs) and solar cells .

Mecanismo De Acción

The mechanism of action of 4-Bromo-2,5-difluorobenzenesulfonyl chloride primarily involves its reactivity with nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This leads to the formation of sulfonamide, sulfonate ester, or sulfonate thioester derivatives, depending on the nucleophile involved . The molecular targets and pathways are specific to the application and the type of nucleophile reacting with the compound.

Comparación Con Compuestos Similares

Positional Isomers of Bromo-Difluorobenzenesulfonyl Chlorides

The positions of fluorine substituents significantly influence reactivity and applications. Key examples include:

Key Findings :

Halogen-Substituted Analogs

Replacing fluorine with chlorine or other halogens alters reactivity and applications:

Key Findings :

Heterocyclic Sulfonyl Chlorides

Thiophene-based analogs exhibit distinct electronic properties:

Key Findings :

- Thiophene vs. Benzene : The sulfur atom in thiophene derivatives increases electron delocalization, altering solubility and thermal stability compared to benzene-based sulfonyl chlorides .

Actividad Biológica

4-Bromo-2,5-difluorobenzenesulfonyl chloride (C6H2BrClF2O2S) is an organic compound notable for its potential biological activities, particularly in the realm of medicinal chemistry. This compound features a bromine atom and two fluorine atoms attached to a benzene ring, along with a sulfonyl chloride functional group. Understanding its biological activity is crucial for its applications in pharmaceutical research and development.

- Molecular Formula : C6H2BrClF2O2S

- Molecular Weight : 291.49 g/mol

- CAS Number : 207974-14-9

- Safety Concerns : This compound is classified as hazardous, causing severe skin burns and eye damage upon contact, and can release toxic gases when in contact with water .

Mechanistic Insights

The biological activity of this compound primarily stems from its sulfonyl chloride moiety. Compounds with this functional group are known to interact with nucleophilic sites on proteins and nucleic acids, leading to covalent modifications that can alter their function. This reactivity positions them as potential inhibitors or modulators in various biochemical processes .

Table 1: Comparison of Similar Compounds

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| This compound | C6H2BrClF2O2S | Contains both bromine and fluorine |

| 4-Bromo-2-fluorobenzenesulfonyl chloride | C6H4BrClO2S | Contains chlorine instead of fluorine |

| 2,5-Difluorobenzenesulfonyl fluoride | C6H4F2O2S | Lacks bromine but has similar functional groups |

Cytotoxicity

In vitro studies have been conducted on related compounds to assess their cytotoxic effects on cancer cell lines such as MDA-MB-231 (breast cancer) and HepG-2 (liver cancer). These studies utilize assays like MTT and crystal violet to evaluate cell viability after exposure to the compounds . The findings suggest that modifications in the chemical structure can significantly influence the cytotoxic potency.

Case Studies

- Antimicrobial Efficacy : A study examining the antimicrobial activities of sulfonamide derivatives found that certain structural modifications enhanced their effectiveness against Staphylococcus aureus and Escherichia coli. While direct comparisons to this compound are not available, these findings suggest potential pathways for exploring its efficacy against similar pathogens .

- Cytotoxicity Assessment : Investigations into the cytotoxic effects of metal-ligand complexes derived from sulfonamides have shown promising results. For example, metal complexes exhibited lower viability in cancer cell lines compared to standard treatments like cisplatin. This highlights the potential for sulfonyl chloride derivatives to be developed into therapeutic agents targeting cancer cells .

Q & A

Q. What are the recommended synthetic routes for preparing 4-bromo-2,5-difluorobenzenesulfonyl chloride, and how do reaction conditions influence yield?

Synthesis typically involves halogenation and sulfonation steps. A plausible route starts with fluorination of brominated benzene derivatives, followed by sulfonation using chlorosulfonic acid. For example, bromine and fluorine substituents can be introduced via electrophilic aromatic substitution, where directing effects of existing substituents dictate regioselectivity . Reaction temperature (e.g., 0–5°C for sulfonation) and stoichiometry (excess ClSO₃H) are critical to minimize side products like sulfonic acid derivatives. Yields >70% are achievable with rigorous moisture exclusion .

Q. How should researchers handle and store this compound to prevent decomposition?

Storage under inert gas (argon or nitrogen) at 2–8°C is essential due to its sensitivity to moisture and propensity for hydrolysis . Handling requires anhydrous conditions, Schlenk-line techniques, and PPE (gloves, goggles) to avoid skin/eye contact. Decomposition products (e.g., sulfonic acids) can be monitored via FT-IR for S=O stretching frequency shifts .

Q. What analytical methods are optimal for confirming purity and structural integrity?

- HPLC : Use a C18 column with UV detection (λ = 254 nm) to assess purity (>98% by area normalization) .

- NMR : NMR is critical for verifying fluorine substitution patterns (δ = -110 to -120 ppm for aromatic F) .

- Mass Spectrometry : High-resolution MS (e.g., ESI-TOF) confirms molecular ion peaks (m/z ≈ 273.50 for [M+H]⁺) .

Advanced Research Questions

Q. How can regioselectivity challenges in further functionalization be addressed?

The bromine and fluorine substituents strongly influence electrophilic substitution reactions. Bromine acts as a meta-director, while fluorine directs para/ortho. For example, Suzuki coupling with aryl boronic acids (e.g., 4-fluorophenylboronic acid) requires Pd catalysts (e.g., Pd(PPh₃)₄) and anhydrous DMF at 80°C to achieve cross-coupling at the bromine site . Competing side reactions (e.g., defluorination) are minimized by optimizing ligand-to-metal ratios .

Q. How do solvent polarity and temperature affect sulfonamide formation with this sulfonyl chloride?

Reactions with amines (e.g., primary alkylamines) proceed efficiently in dichloromethane (DCM) at 25°C. Polar aprotic solvents like DMF accelerate reactivity but may promote hydrolysis. A study comparing DCM vs. THF showed 85% vs. 62% yield for sulfonamide formation, respectively, due to THF’s higher moisture retention . For heat-sensitive amines, reactions at 0°C with slow reagent addition are advised.

Q. What strategies resolve contradictions in reported spectroscopic data for derivatives?

Discrepancies in NMR chemical shifts (e.g., aromatic protons) often arise from solvent effects or impurities. For example, a 0.2 ppm variation in δ values was observed between DMSO-d₆ and CDCl₃ due to hydrogen bonding . Cross-validation using NMR DEPT-135 and 2D COSY/HSQC is recommended to assign ambiguous peaks.

Methodological Challenges and Solutions

Q. How can researchers mitigate hydrolysis during long-term reactions?

Use molecular sieves (3Å) in reaction mixtures and employ syringe pumps for controlled reagent addition. For multi-step syntheses, intermediates like sulfonamides should be isolated and stored under vacuum to prevent residual moisture uptake .

Q. What computational tools aid in predicting reactivity patterns?

DFT calculations (e.g., Gaussian 16) using B3LYP/6-31G(d) basis sets can model electrostatic potential surfaces, predicting sites for nucleophilic attack. For instance, the sulfonyl group’s electrophilicity is enhanced by electron-withdrawing fluorine substituents, aligning with experimental observations of accelerated aminolysis .

Regulatory and Safety Considerations

Q. What regulatory guidelines apply to its use under REACH?

While not listed as a Substance of Very High Concern (SVHC), compliance with Annex XVII of REACH (EC No. 1907/2006) is mandatory. Waste disposal must follow local regulations for halogenated organics (e.g., incineration with scrubbing for SO₂/Br₂) .

Q. What emergency protocols are critical for accidental exposure?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.